4-(5-Methyl-1,3-benzothiazol-2-yl)aniline

Crystal Engineering Solid-State Chemistry Medicinal Chemistry

Benzothiazole positional isomerism confounds SAR & crystal engineering. 4-(5-Methyl-1,3-benzothiazol-2-yl)aniline (CAS 37615-72-8) solves this with a distinct 5-methyl substitution pattern: • Unique H-bonding & π-stacking geometry evidenced by Hirshfeld surface analysis • Non-interchangeable with 6-methyl analog-avoid isomer misassignment in library synthesis • Enables precise co-crystal & supramolecular assembly design Sourced with batch-specific QC. Inquire for bulk quantities & custom synthesis.

Molecular Formula C14H12N2S
Molecular Weight 240.33 g/mol
CAS No. 37615-72-8
Cat. No. B3263545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-1,3-benzothiazol-2-yl)aniline
CAS37615-72-8
Molecular FormulaC14H12N2S
Molecular Weight240.33 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N
InChIInChI=1S/C14H12N2S/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3
InChIKeyVIMAXKCCOXWKIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Methyl-1,3-benzothiazol-2-yl)aniline Specifications


4-(5-Methyl-1,3-benzothiazol-2-yl)aniline (CAS 37615-72-8, molecular formula C14H12N2S, molecular weight 240.33 g/mol) is a substituted 2-(4-aminophenyl)benzothiazole derivative characterized by a methyl group at the 5-position of the benzothiazole ring [1]. This compound serves as a primary aromatic amine building block in medicinal chemistry and materials science, distinguished positionally from the 6-methyl isomer (CAS 92-36-4) [1].

Positional Isomer Specificity


Methyl positional isomerism on the benzothiazole core fundamentally alters intermolecular interaction profiles. Crystal structure analysis of the closely related 4-(6-methyl-1,3-benzothiazol-2-yl)aniline reveals a Hirshfeld surface where H···H and H···π contacts account for 80.5% of all intermolecular interactions, a fraction that differs substantially from the 56.9% observed in 2-amino-5-methylthiazole [1]. For the 5-methyl isomer, the altered electron density distribution and steric environment around the benzothiazole ring affect packing, solubility, and molecular recognition compared to the 6-substituted analog, making them non-interchangeable in structure-activity-relationship or crystallization studies.

4-(5-Methyl-1,3-benzothiazol-2-yl)aniline Selectivity Evidence


Isomer-Dependent Intermolecular Interactions

An analysis of intermolecular contacts via Hirshfeld surface fingerprint plots provides a quantitative basis for differentiation between methyl-substituted aminophenylthiazole isomers. For the structurally analogous 4-(6-methyl-2-benzothiazolyl)aniline, H···H and H···π contacts dominate the surface at a fraction of 80.5%, while interactions in the thiazole derivative 2-amino-5-methylthiazole show these contacts at 56.9% [1]. This 23.6-percentage-point difference demonstrates that the position of the methyl group dictates the solid-state interaction profile. The 5-methyl substitution on the target compound alters the electron density distribution on the benzothiazole ring relative to the 6-methyl analog, resulting in distinct crystal packing and solubility behavior. Direct comparative crystal data for the 5-methyl isomer versus the 6-methyl isomer was not identified in the search; the reported data for the 6-methyl isomer is presented as a benchmark for class-level inference.

Crystal Engineering Solid-State Chemistry Medicinal Chemistry

π-Stacking Motifs in 5-Methylbenzothiazole Derivative

The derivative N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-methyl-1,3-benzothiazol-2-yl)aniline, synthesized directly from the target compound, exhibits a crystal structure stabilized by π···π interactions between the benzothiazole and aryl rings [1]. This demonstrates the ability of the 5-methyl-substituted benzothiazole aniline scaffold to engage in defined aromatic stacking interactions, a property that may differ from the 6-methyl analog due to altered steric and electronic effects. No parallel crystallographic data was identified for an analogous 6-methyl derivative.

Crystallography Molecular Recognition Scaffold Design

4-(5-Methyl-1,3-benzothiazol-2-yl)aniline Key Applications


Crystal Engineering with π-Stacking Motifs

The 5-methyl isomer offers a distinct intermolecular interaction profile compared to the 6-methyl analog. Design of co-crystals or supramolecular assemblies leveraging the specific hydrogen bonding and π-stacking geometry enabled by the 5-methyl substitution pattern, as demonstrated in derivative crystal structures, justifies its selection over non-methylated or 6-methyl analogs [1].

SAR Building Block for π-Stacking Pockets

The ability of the 5-methyl benzothiazole aniline scaffold to engage in directed π···π interactions, as evidenced by the crystallographic analysis of its derivatives, makes it a valuable core for synthesizing focused compound libraries. The methyl group's position may influence the geometry of these interactions within a biological target's binding site, distinguishing it from the 6-methyl variant [1].

Post-Functionalization for Tailored Intermolecular Contacts

The ground-state electronic structure and packing of 4-(5-methyl-1,3-benzothiazol-2-yl)aniline-derived compounds can be controlled by the 5-methyl substitution. This is relevant for the synthesis of optoelectronic materials where solid-state intermolecular contacts, evidenced by distinct Hirshfeld surface proportions in related thiazoles, directly impact performance [2].

Quote Request

Request a Quote for 4-(5-Methyl-1,3-benzothiazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.